Cas no 1806275-85-3 (3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid)
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid
-
- Inchi: 1S/C11H8F3NO2S/c1-6-2-3-7(5-15)10(18-11(12,13)14)8(6)4-9(16)17/h2-3H,4H2,1H3,(H,16,17)
- InChI Key: GUOHOEJDLXNVSQ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1=C(C#N)C=CC(C)=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- XLogP3: 3.2
- Topological Polar Surface Area: 86.4
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006458-1g |
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid |
1806275-85-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic Acid (CAS No. 1806275-85-3)
3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid is a highly specialized organic compound with the CAS registry number 1806275-85-3. This compound belongs to the class of phenylacetic acids, which are widely studied in the fields of organic chemistry and pharmacology due to their potential bioactivity and versatility in drug design. The molecule features a unique combination of functional groups, including a cyano group, a methyl group, and a trifluoromethylthio group, which contribute to its distinctive chemical properties and biological effects.
The cyano group attached to the phenyl ring at the 3-position imparts strong electron-withdrawing characteristics, enhancing the compound's reactivity and stability. Similarly, the methyl group at the 6-position introduces steric hindrance and modulates the electronic environment of the molecule, potentially influencing its interaction with biological targets. The trifluoromethylthio group at the 2-position is particularly intriguing due to its ability to enhance lipophilicity and improve pharmacokinetic properties, making it an attractive feature for drug development.
Recent studies have highlighted the potential of 3-cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid as a promising candidate in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with enhanced selectivity and potency against various disease targets. For instance, investigations into its ability to inhibit key enzymes involved in cancer progression have shown encouraging results, suggesting its potential as an anti-tumor agent.
In terms of synthesis, this compound can be prepared through a multi-step process involving advanced organic reactions such as Suzuki couplings, nucleophilic substitutions, and oxidation reactions. The synthesis strategy often requires precise control over reaction conditions to ensure high yields and purity of the final product. The incorporation of fluorine atoms into the trifluoromethylthio group not only enhances the compound's stability but also contributes to its unique pharmacodynamic properties.
From a structural standpoint, 3-cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid exhibits a planar aromatic system with substituents arranged in a way that maximizes molecular diversity. This arrangement allows for extensive hydrogen bonding and π-interactions, which are critical for binding to biological macromolecules such as proteins and nucleic acids.
Moreover, computational studies using molecular docking techniques have revealed that this compound has favorable binding affinities towards several therapeutic targets, including kinases and proteases. These findings underscore its potential utility in designing novel therapeutics for conditions such as inflammation, neurodegenerative diseases, and infectious disorders.
Another area of active research involves the evaluation of this compound's pharmacokinetic profile. Studies have demonstrated that its lipophilic nature facilitates absorption across biological membranes, while its metabolic stability ensures prolonged residence time in systemic circulation. These attributes are highly desirable for orally administered drugs.
In conclusion, 3-cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid (CAS No. 1806275-85-3) represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique combination of functional groups and favorable physicochemical properties make it an ideal candidate for further investigation in drug discovery programs.
1806275-85-3 (3-Cyano-6-methyl-2-(trifluoromethylthio)phenylacetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)